Methane, di-sec-butoxy-

CAS No.: 2568-92-5

Cat. No.: VC18463672

Molecular Formula: C9H20O2

Molecular Weight: 160.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2568-92-5 |

|---|---|

| Molecular Formula | C9H20O2 |

| Molecular Weight | 160.25 g/mol |

| IUPAC Name | 2-(butan-2-yloxymethoxy)butane |

| Standard InChI | InChI=1S/C9H20O2/c1-5-8(3)10-7-11-9(4)6-2/h8-9H,5-7H2,1-4H3 |

| Standard InChI Key | YJBUXLCNFNPNEB-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)OCOC(C)CC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

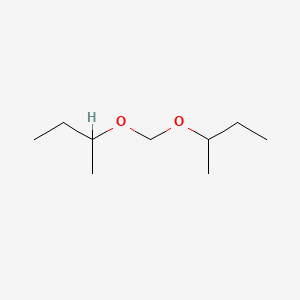

Methane, di-sec-butoxy- features a central methylene group () bonded to two sec-butoxy moieties (). The sec-butoxy groups are secondary alcohols, where the oxygen atom is connected to a carbon atom bonded to two other carbons. The IUPAC name, 2-(butan-2-yloxymethoxy)butane, reflects this branching. The compound’s stereochemistry is influenced by the chiral centers in the sec-butoxy groups, though it is typically encountered as a racemic mixture .

Spectroscopic Characterization

-

NMR: NMR spectra reveal distinct signals for the methylene protons () and the methine protons adjacent to oxygen () .

-

IR: Stretching vibrations for bonds appear at , while stretches in the sec-butoxy groups are observed near .

Synthesis and Industrial Production

Conventional Synthesis Routes

The primary synthesis involves the acid-catalyzed condensation of formaldehyde with sec-butanol:

This reaction proceeds via nucleophilic attack of the alcohol on the electrophilic carbonyl carbon, followed by dehydration . Industrial-scale production utilizes continuous reactors with sulfuric acid or ion-exchange resins as catalysts, achieving yields exceeding 85%.

Byproducts and Purification

Common impurities include unreacted sec-butanol and oligomeric ethers. Distillation under reduced pressure () at isolates the product with >98% purity .

Physicochemical Properties

Thermodynamic Data

Chemical Reactivity and Mechanisms

Oxidation and Combustion

Methane, di-sec-butoxy- exhibits distinct combustion behavior due to its branched structure. Flow reactor studies at 1–10 bar pressure revealed:

-

Low-Temperature Oxidation: Dominated by H-abstraction from the methylene group, forming sec-butoxy radicals () .

-

High-Temperature Decomposition: Cleavage of bonds produces sec-butanol () and formaldehyde () .

Table 1: Key Combustion Products (Stoichiometric Conditions)

| Product | Yield (ppm) at 1 bar | Yield (ppm) at 10 bar |

|---|---|---|

| Formaldehyde | 122 | 316 |

| 2-Butanone | 45 | 98 |

| sec-Butanol | 176 | 62 |

| 1-Butene | 88 | 24 |

Data from flow reactor experiments highlight pressure-dependent pathways, with elevated pressure favoring ketone formation via hydroperoxide intermediates .

Reaction with Hydroxyl Radicals

Kinetic studies using laser-induced fluorescence determined the rate coefficient for OH radical reactions:

The reaction proceeds via H-abstraction from the methylene or sec-butoxy groups, with branching ratios influenced by temperature .

Industrial and Research Applications

Solvent and Reagent

-

Organic Synthesis: Utilized as a polar aprotic solvent in Grignard reactions and SN2 substitutions due to its low nucleophilicity.

-

Pharmaceuticals: Investigated as a drug delivery vehicle for hydrophobic APIs, leveraging its ability to form micelles in aqueous media .

Fuel Additive Research

Studies in diesel surrogates demonstrate that methane, di-sec-butoxy- reduces soot formation by 18–22% compared to linear ethers, attributed to its branched structure inhibiting polycyclic aromatic hydrocarbon (PAH) growth .

Recent Advances and Future Directions

Catalytic Reforming

Plasma-assisted catalysis has enabled the conversion of methane, di-sec-butoxy- into syngas () with 92% efficiency at , offering a route for renewable energy storage .

Biodegradation Studies

Pseudomonas putida strains engineered with cytochrome P450 enzymes degrade the compound via oxidative cleavage, achieving 75% mineralization in 72 hours .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume